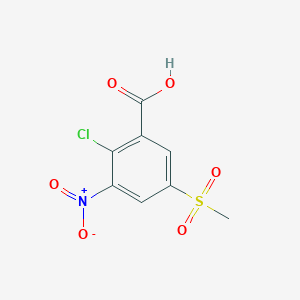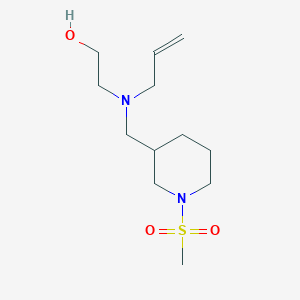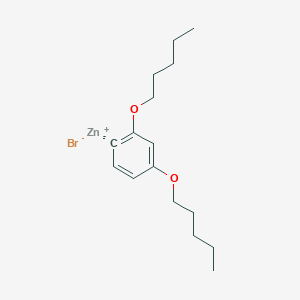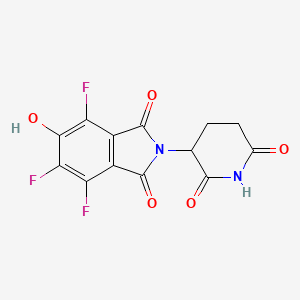
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and multiple fluorine atoms, contributing to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, and catalytic hydrogenation for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms, including the modulation of protein degradation pathways. It acts as a ligand for cereblon, an E3 ubiquitin ligase, leading to the degradation of target proteins involved in disease processes . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparación Con Compuestos Similares
Lenalidomide: Shares a similar core structure but differs in its specific functional groups and biological activities.
Thalidomide: Another related compound with distinct therapeutic applications and side effect profiles.
Uniqueness: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is unique due to its trifluorinated structure, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable candidate for drug development and other scientific applications .
Propiedades
Fórmula molecular |
C13H7F3N2O5 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7F3N2O5/c14-7-5-6(8(15)10(20)9(7)16)13(23)18(12(5)22)3-1-2-4(19)17-11(3)21/h3,20H,1-2H2,(H,17,19,21) |
Clave InChI |
KNOYOEMLNYMANY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
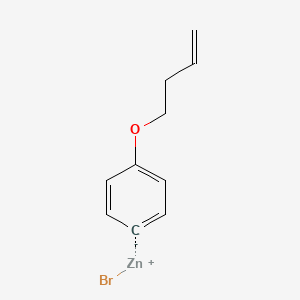
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
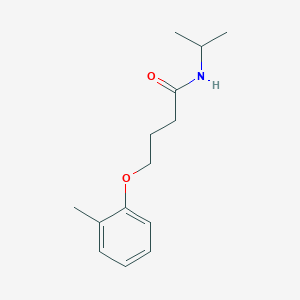
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
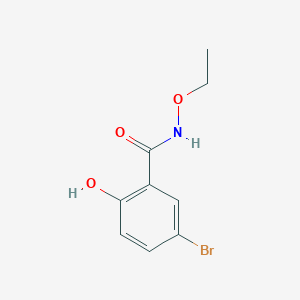
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
